N-butyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a tricyclic heterocyclic molecule characterized by a fused ring system containing nitrogen and oxygen atoms. Its structure includes a carboxamide group at position 5, a butyl chain at the N-position, and a 2-phenylethyl substituent at position 5. The imino and oxo groups contribute to hydrogen-bonding interactions, which are critical for pharmacological activity .
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-butyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c1-2-3-13-26-23(30)18-16-19-22(27-20-11-7-8-14-28(20)24(19)31)29(21(18)25)15-12-17-9-5-4-6-10-17/h4-11,14,16,25H,2-3,12-13,15H2,1H3,(H,26,30) |
InChI Key |
KHYOYRMLLOCTDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in a suitable solvent like 1-propanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-butyl-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-butyl-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing its tricyclic core but differing in substituents or functional groups. Key structural variations influence physicochemical properties, bioavailability, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Solubility :
- The 2-phenylethyl group in the target compound increases hydrophobicity (logP = 3.8) compared to the pyridin-3-ylmethyl analog (logP = 2.5), which benefits membrane permeability but may reduce aqueous solubility .
- The 4-fluorophenylmethyl substituent (logP = 4.2) further enhances lipophilicity, likely improving CNS penetration but increasing metabolic stability due to fluorine’s electron-withdrawing effects .
Bioactivity Trends :
- Pyridine-containing analogs exhibit stronger interactions with polar binding pockets (e.g., kinases or GPCRs) due to the nitrogen atom’s lone pair, as observed in preliminary docking studies .
- Fluorinated derivatives show prolonged half-lives in vitro, attributed to resistance to oxidative metabolism .
Analytical Differentiation: Molecular networking (LC/MS/MS) reveals that analogs with aromatic substituents (e.g., phenyl, pyridinyl) cluster closely (cosine score >0.8), while aliphatic variants (e.g., pentyl) form distinct nodes (cosine score <0.5) .
Biological Activity
Overview of the Compound
N-butyl-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic organic compound characterized by its complex tricyclic structure and various functional groups that may contribute to its biological activity. Compounds with similar structures have been studied for their potential therapeutic effects in various diseases.
Anticancer Properties
Many triazole and triazine derivatives have demonstrated significant anticancer activity. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance:
- Mechanism of Action : These compounds often act through the inhibition of specific enzymes or pathways involved in tumor growth.
- Case Studies : A study on related triazole derivatives showed promising results in reducing tumor size in xenograft models.
Antimicrobial Activity
Compounds with imino and oxo groups have been noted for their antimicrobial properties:
- Spectrum of Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi.
- Research Findings : A comparative study found that derivatives with phenylethyl substituents exhibited enhanced antibacterial activity against Gram-positive bacteria.
Anti-inflammatory Effects
Research has indicated that certain triazine derivatives possess anti-inflammatory properties:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Clinical Relevance : In vitro studies have demonstrated the potential of these compounds to reduce inflammation markers in human cell lines.
Neuroprotective Effects
Some derivatives of triazoles have been investigated for their neuroprotective effects:
- Potential Applications : They may offer therapeutic benefits in neurodegenerative diseases by protecting neurons from oxidative stress.
- Experimental Evidence : Animal studies have shown that these compounds can improve cognitive function and reduce neuroinflammation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
